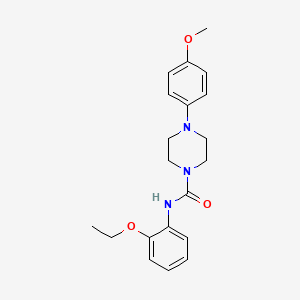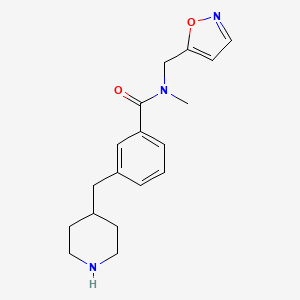![molecular formula C15H19N3O6 B5433799 (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5433799.png)
(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule with potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, including the formation of the pyrrole and pyrrolidine rings, the introduction of the oxazole moiety, and the incorporation of the carboxylic acid and other functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused pyrrole-pyrrolidine structure.
Condensation reactions: to introduce the oxazole ring.
Functional group transformations: to install the carboxylic acid and other substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Continuous flow reactors: for efficient and scalable synthesis.
Catalytic processes: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or alkanes.
Substitution: May yield halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: As a precursor for the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid exerts its effects depends on its interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Trimethoxyphenylsilane: An organosilane used in sol-gel processing.
These comparisons highlight the unique features of This compound
Propiedades
IUPAC Name |
(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-2-17-7-15(14(22)23)8-18(6-10(15)13(17)21)12(20)4-3-9-5-11(19)16-24-9/h5,10H,2-4,6-8H2,1H3,(H,16,19)(H,22,23)/t10-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVBWIVEAQZLSX-ZUZCIYMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CN(CC2C1=O)C(=O)CCC3=CC(=O)NO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)CCC3=CC(=O)NO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![butyl 4-({4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5433721.png)
![N-[5-(cyclohexylsulfamoyl)-2-ethoxyphenyl]acetamide](/img/structure/B5433728.png)
![3-({[1-(3-thienylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5433731.png)
![3-[3-(3-chloro-5-isoxazolyl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5433732.png)
![N-methyl-N-[(1S)-1-phenylethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5433738.png)
![(4aS*,8aR*)-6-[(3-ethylisoxazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5433761.png)

![Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate](/img/structure/B5433773.png)
![3,6-dimethyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1-benzofuran-2-carboxamide](/img/structure/B5433780.png)
![1-(1-adamantyl)-2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5433788.png)
METHANONE](/img/structure/B5433792.png)
![1-(4-{5-[(tert-butylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5433808.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5433828.png)
